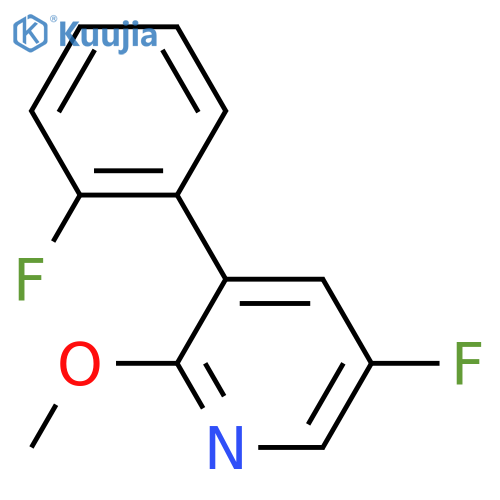

Cas no 1214382-81-6 (5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine)

5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine 化学的及び物理的性質

名前と識別子

-

- 5-fluoro-3-(2-fluorophenyl)-2-methoxypyridine

- 5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine

-

- インチ: 1S/C12H9F2NO/c1-16-12-10(6-8(13)7-15-12)9-4-2-3-5-11(9)14/h2-7H,1H3

- InChIKey: VARKXZPWAUOHNL-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1C1=CC(=CN=C1OC)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 227

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 22.1

5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023025499-500mg |

5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine |

1214382-81-6 | 97% | 500mg |

$1048.60 | 2023-09-04 | |

| Alichem | A023025499-250mg |

5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine |

1214382-81-6 | 97% | 250mg |

$673.20 | 2023-09-04 | |

| Alichem | A023025499-1g |

5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine |

1214382-81-6 | 97% | 1g |

$1764.00 | 2023-09-04 |

5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine 関連文献

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridineに関する追加情報

Introduction to 5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine (CAS No: 1214382-81-6)

5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine, a compound with the chemical identifier CAS No: 1214382-81-6, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural properties and its potential applications in drug development. The presence of both fluoro and methoxy substituents in its molecular framework imparts distinct electronic and steric characteristics, making it a versatile scaffold for medicinal chemists.

The compound's structure consists of a pyridine ring, which is a cornerstone in the design of bioactive molecules. Pyridine derivatives are widely recognized for their role in modulating various biological pathways, particularly in the realm of central nervous system (CNS) disorders and inflammatory conditions. The introduction of fluorine atoms at the 5th and 2-fluorophenyl positions enhances the compound's lipophilicity and metabolic stability, crucial factors for optimizing pharmacokinetic profiles.

In recent years, there has been a surge in research focusing on fluorinated pyridines due to their ability to improve drug bioavailability and binding affinity. For instance, studies have demonstrated that fluorine substitution can significantly enhance the binding interactions between a drug molecule and its target receptor. This phenomenon, known as "fluorine effect," has been leveraged to develop more potent and selective therapeutic agents.

The methoxy group at the 2-position of the pyridine ring further contributes to the compound's pharmacological profile by influencing its solubility and metabolic pathways. This modification can prevent rapid metabolism by enzymes such as cytochrome P450, thereby extending the compound's half-life in vivo. Such features are particularly valuable in designing long-acting drugs that require fewer dosing regimens.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, allowing researchers to design compounds with tailored properties. The use of molecular modeling techniques has been instrumental in understanding how modifications like fluorination and methoxylation affect the overall behavior of 5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine. These insights have guided the optimization of synthetic routes and the identification of new derivatives with enhanced therapeutic potential.

The compound's potential applications extend beyond CNS disorders. Emerging research suggests that it may have utility in treating metabolic diseases and cancer by modulating key signaling pathways involved in these conditions. For example, studies have indicated that fluorinated pyridines can interfere with tyrosine kinase activity, which is often dysregulated in cancer cells. This mechanism offers a promising avenue for developing novel anticancer agents.

In addition to its therapeutic applications, 5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine serves as a valuable intermediate in synthetic chemistry. Its versatile structure allows for further functionalization, enabling the creation of a diverse library of derivatives for screening purposes. Such libraries are essential tools in drug discovery pipelines, providing researchers with a range of compounds to evaluate for biological activity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently. These techniques not only improve synthetic efficiency but also minimize unwanted byproducts, contributing to a more sustainable approach to drug development.

Ethical considerations are paramount in pharmaceutical research, and efforts are continuously made to ensure that compounds like 5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine are developed responsibly. This includes rigorous testing for toxicity and environmental impact during both preclinical and clinical phases. Such measures are essential for ensuring patient safety and minimizing ecological footprint.

The role of fluorinated compounds in modern medicine cannot be overstated. Their unique properties make them indispensable tools for medicinal chemists seeking to develop innovative therapies. As research progresses, it is anticipated that new applications for 5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine will emerge, further solidifying its importance in both academic research and industrial applications.

1214382-81-6 (5-Fluoro-3-(2-fluorophenyl)-2-methoxypyridine) 関連製品

- 186650-67-9(N'-Hydroxy-4-(4-hydroxypiperidin-1-yl)benzene-1-carboximidamide)

- 1934-75-4(N-Cyanocyanamide Sodium Salt)

- 1353975-14-0(2-Amino-1-[3-(isopropyl-methyl-amino)-piperidin-1-yl]-ethanone)

- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)

- 893140-11-9(N-benzyl-2-{5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-ylsulfanyl}acetamide)

- 896069-58-2((2Z)-6-hydroxy-7-(pyrrolidin-1-yl)methyl-2-(thiophen-2-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 956004-50-5(4-Butyryl benzonitrie)

- 899400-95-4(methyl 2-8-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo1,2-gpurin-3-ylacetate)

- 1805548-55-3(Ethyl 3-(bromomethyl)-2-(difluoromethyl)-6-iodopyridine-5-carboxylate)

- 1255099-58-1(2-(N-Boc-aminomethyl)-3-(4-fluorophenyl)propionic Acid)